

# Why did my dichromate solution turn green unexpectedly

Author: BenchChem Technical Support Team. Date: December 2025



## Technical Support Center: Dichromate Solution Issues

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing unexpected color changes with dichromate solutions.

## Frequently Asked Questions (FAQs)

Q1: Why did my orange dichromate solution turn green?

An orange dichromate solution turns green due to a chemical reduction of the chromium ions. Specifically, the dichromate ion  $(Cr_2O_7^{2-})$ , in which chromium is in the +6 oxidation state, is reduced to the chromium(III) ion  $(Cr^{3+})[1][2]$ . The Cr(VI) ion solution is orange, while the Cr(III) ion solution is characteristically green[1][2]. This color change is a direct indicator of a redox (reduction-oxidation) reaction[3].

Q2: What could have caused this unexpected reduction?

The reduction of dichromate is triggered by the presence of a reducing agent. If the color change was unintentional, it indicates that your solution has been contaminated. Common sources of contamination in a laboratory setting include:

 Contaminated Glassware: Residual traces of reducing agents from previous experiments on glassware.

### Troubleshooting & Optimization





- Impure Reagents: The water or acid used to prepare the solution may contain reducing impurities. It is crucial that the distilled water used is free of reducing substances.
- Introduction of Foreign Substances: Accidental introduction of materials such as dust, organic compounds, or metals. Acidified dichromate solutions are sensitive and can react with a wide range of materials.
- Improper Storage: Storing the solution in a container that is not inert or has a cap with a liner that can be oxidized. It should be stored away from combustible materials, organic materials, and reducing agents.

Q3: What are some common reducing agents I should be aware of?

A wide variety of substances can act as reducing agents. Some common examples that might be found in a lab environment include:

- Alcohols (e.g., ethanol, isopropanol)
- Aldehydes
- Sulfur dioxide or sulfite compounds
- Metals such as zinc and iron
- Ferrous salts (Fe<sup>2+</sup>)
- Hydrogen peroxide
- Ascorbic acid and sugars

Q4: Can I still use the green dichromate solution for my experiment?

No, if the color change was unexpected, the solution should be discarded. The green color indicates that the dichromate has been converted to chromium(III), and it no longer possesses the same oxidizing properties. Using this solution will lead to inaccurate and unreliable experimental results. The material should be disposed of according to your institution's hazardous waste disposal procedures.



Q5: How can I prevent my dichromate solution from turning green in the future?

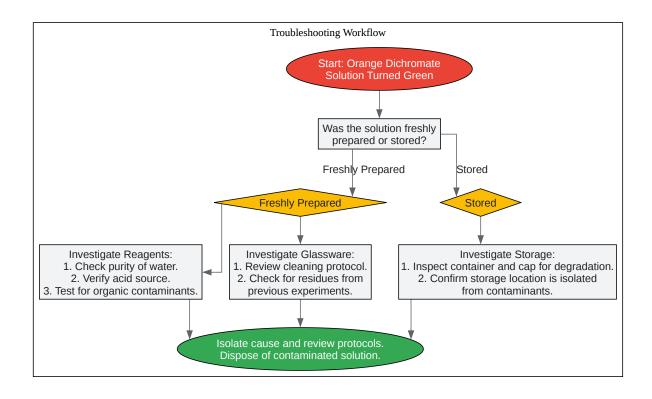
To ensure the stability of your dichromate solution:

- Use High-Purity Reagents: Use deionized or distilled water that is free from organic impurities and other reducing agents.
- Ensure Glassware is Scrupulously Clean: Use a rigorous cleaning protocol for all glassware. If necessary, rinse with a small amount of the prepared dichromate solution before the final preparation.
- Proper Storage: Store the solution in a well-sealed, inert container (e.g., borosilicate glass with a glass stopper) in a cool, dark place. Keep it segregated from organic solvents, metals, and other reducing agents.
- Use in Acidic Conditions: Dichromate is most stable in an acidic medium. Ensure the solution is properly acidified as per the protocol.

## **Troubleshooting Guide**

If you have encountered an unexpected orange-to-green color change, use the following logical workflow to identify the potential source of the contamination.





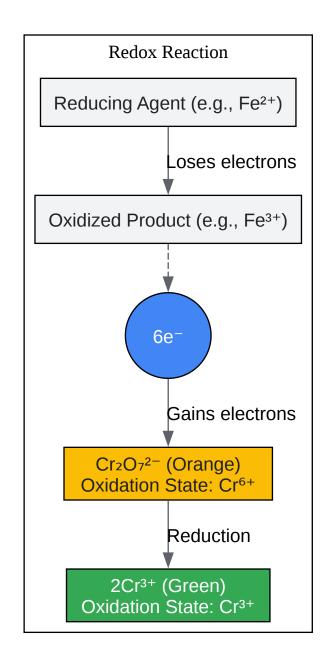
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Caption: Troubleshooting workflow for an unexpected color change.

## The Chemistry of the Color Change

The transformation of the dichromate solution involves the transfer of electrons from a reducing agent to the chromium atoms in the dichromate ion. This is a classic redox reaction.





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Caption: The reduction of Dichromate ( $Cr^{6+}$ ) to Chromium(III) ( $Cr^{3+}$ ).

## **Experimental Protocols**

## Protocol 1: Preparation of 0.1 N Standard Acidified Potassium Dichromate Solution

### Troubleshooting & Optimization





This protocol outlines the standard procedure for preparing a stable stock solution. Adherence to this protocol will minimize the risk of contamination.

#### Materials:

- Potassium dichromate (K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>), primary standard grade, dried at 120°C for 4 hours.
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or 2M sulfuric acid.
- Deionized or distilled water, confirmed to be free of reducing agents.
- 1000 mL volumetric flask, Class A.
- Appropriate personal protective equipment (PPE).

#### Procedure:

- Weighing: Accurately weigh approximately 4.9 g of dried potassium dichromate.
- Dissolving: Carefully transfer the weighed K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub> to the 1000 mL volumetric flask. Add approximately 500 mL of deionized water and swirl to dissolve the solid completely.
- Acidification:Slowly and with constant swirling, add 30 mL of concentrated sulfuric acid to the solution. Alternatively, and more safely, prepare the solution in about 900 mL of 2M sulfuric acid. The solution will become warm. Allow it to cool to room temperature.
- Dilution to Volume: Once the solution has returned to room temperature, carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
- Mixing: Stopper the flask securely and invert it multiple times (at least 10-15 times) to ensure the solution is homogeneous.
- Storage: Transfer the solution to a clean, clearly labeled borosilicate glass storage bottle with a glass stopper.



## Protocol 2: Example Titration of Iron(II) with Potassium Dichromate

This protocol describes a common experiment where the orange-to-green color change is expected and indicates the progress of the reaction.

Objective: To determine the concentration of an Iron(II) solution.

Reaction:  $Cr_2O_7^{2-}(aq) + 14H^+(aq) + 6Fe^{2+}(aq) \rightarrow 2Cr^{3+}(aq) + 6Fe^{3+}(aq) + 7H_2O(1)$ 

#### Procedure:

- Preparation: Pipette a known volume (e.g., 25.00 mL) of the unknown Iron(II) solution into a 250 mL Erlenmeyer flask.
- Acidification: Add approximately 30 mL of 1 M sulfuric acid and 7 mL of 85% phosphoric acid to the flask.
- Indicator: Add 5-8 drops of a suitable redox indicator, such as sodium diphenylamine sulfonate.
- Titration Setup: Fill a clean burette with the standardized 0.1 N potassium dichromate solution and record the initial volume.
- Titration: Slowly add the dichromate solution from the burette to the iron solution while constantly swirling the flask.
- Observation: As the dichromate is added, the solution in the flask will turn from colorless or pale green to a deeper green as Cr³+ is formed.
- Endpoint: The endpoint is reached when the first persistent drop of excess dichromate causes the indicator to change color from green to violet/purple. Record the final volume from the burette.

## **Technical Data**



**Table 1: Properties of Chromium Ions in Aqueous** 

Solution

Property	Dichromate Ion (in acid)	Chromium(III) Ion
Chemical Formula	Cr <sub>2</sub> O <sub>7</sub> 2-	[Cr(H <sub>2</sub> O) <sub>6</sub> ] <sup>3+</sup> (typically)
Oxidation State	+6	+3
Color	Orange	Green (can be violet/blue depending on ligands)
Absorption Maxima	257 nm, 350 nm (UV range)	~410 nm, ~580 nm (Visible range, for hexaaquachromium(III))

## **Table 2: Standard Reduction Potentials of Common Reagents**

The standard reduction potential ( $E^{\circ}$ ) is a measure of the tendency of a chemical species to be reduced. A more positive  $E^{\circ}$  indicates a stronger oxidizing agent. For a redox reaction to be spontaneous, the overall cell potential ( $E^{\circ}$ cell =  $E^{\circ}$ oxidizing\_agent -  $E^{\circ}$ reducing\_agent) must be positive.



Half-Reaction	Standard Potential (E°) (Volts)	Role in this Context
$Cr_2O_7^{2-} + 14H^+ + 6e^- \rightarrow 2Cr^{3+} + 7H_2O$	+1.33	Oxidizing Agent (Dichromate)
$SO_4^{2-} + 4H^+ + 2e^- \rightarrow H_2SO_3 + H_2O$	+0.17	Potential Reducing Agent (Sulfite)
$Fe^{3+} + e^{-} \rightarrow Fe^{2+}$	+0.77	Potential Reducing Agent (Ferrous Iron)
$O_2 + 2H^+ + 2e^- \rightarrow H_2O_2$	+0.70	Potential Reducing Agent (Hydrogen Peroxide, in reverse)
$C_2H_5OH + H_2O \rightarrow CH_3COOH + 4H^+ + 4e^-$	-0.05 (as oxidation)	Potential Reducing Agent (Ethanol)
$Zn^{2+} + 2e^- \rightarrow Zn(s)$	-0.76	Potential Reducing Agent (Zinc metal)

Data sourced from standard chemistry reference tables.

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- To cite this document: BenchChem. [Why did my dichromate solution turn green unexpectedly]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156093#why-did-my-dichromate-solution-turn-greenunexpectedly]



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